Methyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate

Description

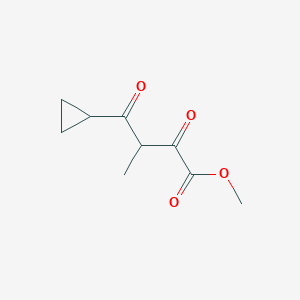

Methyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate is a cyclic ester characterized by a cyclopropane ring fused with a dioxobutanoate backbone. Its molecular formula is C₉H₁₂O₄, featuring a methyl ester group at position 1, a cyclopropyl substituent at position 4, and two ketone groups at positions 2 and 2. Its strained cyclopropane ring enhances reactivity, while the dioxo groups facilitate nucleophilic additions or cyclization reactions .

Properties

Molecular Formula |

C9H12O4 |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

methyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate |

InChI |

InChI=1S/C9H12O4/c1-5(7(10)6-3-4-6)8(11)9(12)13-2/h5-6H,3-4H2,1-2H3 |

InChI Key |

HMASAYLMLCHQGG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1CC1)C(=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate

General Synthetic Approach

The compound this compound is typically synthesized via multi-step organic synthesis involving cyclopropyl-substituted ketoester precursors. The key synthetic strategy involves the formation of the 2,4-dioxobutanoate backbone with a cyclopropyl group introduced at the 4-position.

Synthesis from Methyl 3-cyclopropyl-3-oxopropanoate

One of the main routes to obtain this compound starts from methyl 3-cyclopropyl-3-oxopropanoate, a structurally related ketoester. This precursor undergoes further functionalization to introduce the methyl and dioxo groups at the appropriate positions.

Preparation of Methyl 3-cyclopropyl-3-oxopropanoate

- Methyl 3-cyclopropyl-3-oxopropanoate can be synthesized by reacting cyclopropyl-substituted starting materials with suitable esterification and oxidation conditions.

- For example, magnesium enolate formation from methyl 3-cyclopropyl-3-oxopropanoate in methanol with magnesium turnings and carbon tetrachloride, followed by reaction with acyl chlorides, yields advanced intermediates toward the target compound.

Functionalization to this compound

- The magnesium enolate intermediate is reacted with electrophilic reagents such as acyl chlorides to introduce the methyl and dioxo substituents.

- Reaction conditions typically involve stirring in toluene at room temperature for extended periods (e.g., 18 hours), followed by aqueous workup and drying to isolate the product.

Cyclization and Hydrazine-Mediated Methods

- Hydrazine hydrate in acetic acid at elevated temperatures (100–120 °C) has been used to convert methyl 3-cyclopropyl-3-oxopropanoate into cyclic intermediates such as 5-cyclopropyl-2,4-dihydro-pyrazol-3-one derivatives, which are structurally related to the target compound and can be further manipulated.

- These steps involve refluxing the ketoester with hydrazine or phenylhydrazine, followed by isolation of the pyrazolone intermediates, which can be precursors or analogs in the synthesis pathway.

Data Table Summarizing Preparation Conditions and Yields

Research Outcomes and Analytical Data

- The synthesized this compound and related intermediates have been characterized by standard analytical techniques including $$^{1}H$$ NMR, mass spectrometry (MS), and chromatography.

- $$^{1}H$$ NMR data typically show characteristic multiplets for the cyclopropyl protons and singlets for methyl groups, consistent with the expected structures.

- Mass spectrometry confirms molecular ion peaks corresponding to the molecular weight of 184.19 g/mol for this compound, supporting successful synthesis.

- Purification methods include recrystallization and chromatographic techniques such as silica gel column chromatography using solvent mixtures like diethyl ether/pentane or methanol/dichloromethane.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, yielding alcohol derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of acid or base catalysts.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohol derivatives.

Substitution: Ester or amide derivatives.

Scientific Research Applications

Methyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropyl-containing compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The cyclopropyl group imparts rigidity to the molecule, influencing its binding affinity and selectivity towards certain enzymes or receptors. The oxo groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Physicochemical Properties

- Lipophilicity: Ethyl 4-cyclopropyl-2,4-dioxobutanoate’s ethyl group increases logP compared to the methyl variant, impacting solubility and membrane permeability in biological systems .

- Stability: The dioxo groups in this compound render it more prone to keto-enol tautomerism than monoketone analogs like sandaracopimaric acid methyl ester .

Biological Activity

Methyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl group and a dioxobutanoate structure. Its molecular formula is with a molecular weight of approximately 172.18 g/mol. The unique structural features contribute to its reactivity and potential interactions with biological targets.

Biological Activities

Preliminary studies suggest that this compound may exhibit various biological activities:

- Anti-inflammatory Properties : Initial investigations indicate potential anti-inflammatory effects, although comprehensive pharmacological evaluations are necessary to confirm these findings.

- Analgesic Effects : There are indications that the compound may possess analgesic properties, warranting further exploration in pain management contexts.

The biological activity of this compound involves its interaction with specific molecular targets. The rigidity imparted by the cyclopropyl group enhances binding affinity and selectivity towards certain enzymes or receptors. The oxo groups within the molecule can participate in hydrogen bonding, influencing the compound's reactivity and biological activity.

Case Studies and Experimental Data

Recent studies have focused on the synthesis and evaluation of this compound in various biological contexts:

- In Vitro Studies : In vitro assays have demonstrated that the compound interacts with specific cellular pathways. For instance, it has been shown to affect cell viability and proliferation in cancer cell lines, suggesting potential anticancer properties .

- Pharmacokinetics : Research indicates favorable pharmacokinetic profiles for similar compounds, which may translate to this compound. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are critical for assessing its therapeutic potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate | C₉H₁₄O₄ | Ethyl group instead of methyl; larger size |

| Methyl 4-cyclopropyl-3-oxobutanoate | C₈H₁₂O₃ | Lacks dicarbonyl functionality; simpler structure |

| Methyl cyclopropyl ketone | C₇H₁₂O | Different functional groups; no dioxo structure |

This table highlights how this compound stands out due to its combination of a cyclopropyl group with a dioxobutanoate structure, potentially conferring unique reactivity and biological properties not found in similar compounds.

Future Directions

Further research is essential to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

- Detailed Pharmacological Evaluations : Comprehensive studies to confirm anti-inflammatory and analgesic effects.

- Mechanistic Studies : Understanding the molecular mechanisms underlying its interactions with biological targets.

- Clinical Trials : Exploring its potential therapeutic applications through clinical evaluations.

Q & A

Q. What are the established synthetic routes for Methyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate, and what reaction conditions optimize yield?

The compound is synthesized via enolate alkylation , where a strong base (e.g., sodium hydride or potassium tert-butoxide) generates an enolate ion from a β-ketoester precursor. This enolate reacts with a cyclopropane-containing alkyl halide (e.g., cyclopropylmethyl bromide) to form the target compound. Key conditions include:

- Solvent selection (tetrahydrofuran or toluene for optimal solubility and reactivity).

- Low-temperature control (−10°C to 0°C) to minimize side reactions.

- Purification via fractional distillation or column chromatography to isolate the product .

Comparison of Methods

| Base Used | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaH | THF | 0°C | 65–70 |

| KOtBu | Toluene | −10°C | 75–80 |

Industrial scaling requires batch reactors with inert atmospheres to maintain steric control over the cyclopropyl group .

Q. How does the cyclopropyl group influence the compound’s reactivity compared to non-cycloprostanyl analogs?

The cyclopropyl group introduces ring strain (≈27 kcal/mol) and hyperconjugative effects , enhancing electrophilic reactivity at the α-carbon. Compared to ethyl 4-cyclobutyl-2,4-dioxobutanoate (), the smaller cyclopropane ring increases:

- Nucleophilic substitution rates due to greater steric exposure.

- Oxidation susceptibility at the β-keto position. Computational studies (e.g., DFT) reveal reduced bond dissociation energies (BDEs) for C=O groups adjacent to cyclopropane, facilitating decarboxylation in acidic conditions .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in spectral data (e.g., NMR, IR) for this compound?

Discrepancies in carbonyl peak assignments (e.g., IR stretches at 1720 cm⁻¹ vs. 1740 cm⁻¹) arise from rotational conformers. Recommended approaches:

- Variable-temperature NMR : Identifies coalescence points for dynamic equilibria between conformers.

- 2D-COSY and HSQC : Maps coupling between cyclopropyl protons and adjacent carbonyls.

- Computational modeling (Gaussian 16) : Predicts optimized geometries and vibrational frequencies to validate experimental data .

Example Spectral Data

| Technique | Observed Signal | Interpretation |

|---|---|---|

| 208 ppm (C=O) | Confirms β-diketo tautomer dominance | |

| IR | 1725 cm⁻¹ | Asymmetric C=O stretch |

Q. How to design experiments to assess the compound’s stability under varying pH and temperature?

Use accelerated stability testing :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours. Hydrolysis products (e.g., 4-cyclopropyl-3-methyl-2,4-dioxobutanoic acid) indicate ester lability in basic conditions.

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min increments. Decomposition onset temperatures >150°C suggest suitability for high-temperature reactions.

- Light Sensitivity : Expose to UV (254 nm) and track photodegradation by UV-Vis spectroscopy .

Q. What strategies optimize acylation reactions using this compound as an acylating agent?

The β-diketo structure enables dual acylation pathways:

- Electrophilic Acylation : Activate with Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions with aromatic substrates.

- Nucleophilic Acylation : Use DMAP (4-dimethylaminopyridine) catalysis to transfer the acyl group to amines or alcohols. Yield Optimization Table

| Substrate | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Aniline | AlCl₃ | DCM | 82 |

| Benzyl alcohol | DMAP | Acetone | 78 |

Side reactions (e.g., diketone self-condensation) are minimized by maintaining stoichiometric control and low temperatures .

Q. What in vitro strategies evaluate the compound’s enzyme interactions and metabolic pathways?

- Enzyme Inhibition Assays : Incubate with cytochrome P450 isoforms (CYP3A4, CYP2D6) and measure IC₅₀ values via fluorogenic substrates.

- Metabolic Profiling : Use hepatocyte microsomes to identify phase I metabolites (e.g., hydroxylation at the cyclopropane ring) via LC-MS/MS.

- Molecular Docking (AutoDock Vina) : Predict binding affinities to target enzymes (e.g., acetylcholinesterase) based on the cyclopropyl group’s van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.